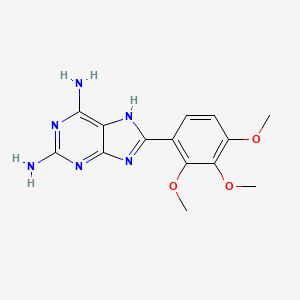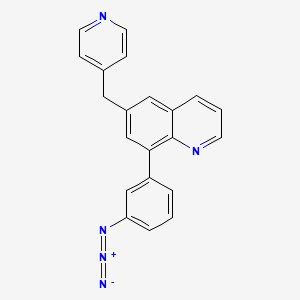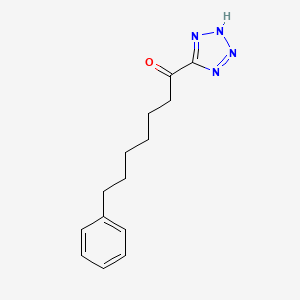
8-acetyl-7-butoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-acetyl-7-butoxy-2H-chromen-2-one: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-butoxy-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid and trifluoroacetic acid, and heterogeneous catalysts, such as cation-exchange resins and zeolites .
Industrial Production Methods: Industrial production of coumarin derivatives, including this compound, often employs large-scale Pechmann condensation reactions. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-acetyl-7-butoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
8-acetyl-7-butoxy-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes .
Mechanism of Action
The mechanism of action of 8-acetyl-7-butoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is believed to be due to the inhibition of vitamin K synthesis, which is essential for blood clotting. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
- 7-hydroxy-4-methyl-2H-chromen-2-one
- 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
- 8-acetyl-7-methoxy-2H-chromen-2-one
Comparison: 8-acetyl-7-butoxy-2H-chromen-2-one is unique due to its butoxy group at the 7-position, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
8-acetyl-7-butoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-3-4-9-18-12-7-5-11-6-8-13(17)19-15(11)14(12)10(2)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ULYJCIVHEFSJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















